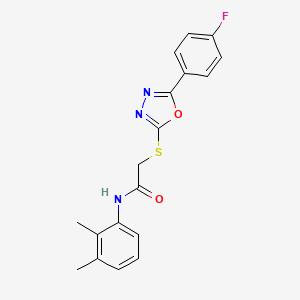

N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a thioacetamide moiety at the 2-position. The acetamide side chain is further substituted with a 2,3-dimethylphenyl group, which enhances steric bulk and modulates electronic properties.

Properties

Molecular Formula |

C18H16FN3O2S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H16FN3O2S/c1-11-4-3-5-15(12(11)2)20-16(23)10-25-18-22-21-17(24-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,23) |

InChI Key |

PHWFRYQVPKTYMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is converted to its ethyl ester via acid-catalyzed esterification:

Conditions : Reflux in ethanol with catalytic sulfuric acid for 3–4 hours.

Hydrazide Formation

The ester reacts with hydrazine hydrate to form 4-fluorobenzohydrazide:

Key Parameter : Stirring for 5–6 hours in methanol ensures complete conversion.

Cyclization to Oxadiazole-Thiol

Cyclization with carbon disulfide and potassium hydroxide yields Intermediate A:

Optimization :

Synthesis of 2-Bromo-N-(2,3-Dimethylphenyl)Acetamide (Intermediate B)

Bromoacetylation of 2,3-Dimethylaniline

2,3-Dimethylaniline reacts with bromoacetyl bromide under basic conditions:

Procedure :

-

Maintain pH 8–9 with 5% sodium carbonate.

-

Gradual addition of bromoacetyl bromide prevents exothermic side reactions.

Coupling of Intermediate A and B

Nucleophilic Substitution

Intermediate A reacts with Intermediate B via thiolate displacement:

Conventional Method (NaH/DMF)

Ultrasound-Assisted Method (LiH/THF)

-

Conditions : Ultrasonic irradiation (40 kHz) with lithium hydride in THF reduces reaction time to 30–45 minutes.

Comparative Table : Reaction Conditions and Outcomes

| Method | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional | NaH | DMF | 2–3 | 80–90 | 95 |

| Ultrasound | LiH | THF | 0.5–0.75 | 92–95 | 98 |

Purification and Characterization

Spectroscopic Validation

-

H NMR (400 MHz, DMSO-):

Challenges and Mitigation Strategies

Side Reactions

Scalability

Ultrasound-assisted coupling offers superior scalability due to reduced reaction times and energy input.

Alternative Synthetic Routes

Direct Thioetherification

Pre-formed 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolate reacts with 2-chloroacetamide derivatives, but yields are lower (60–65%) due to competing hydrolysis.

Solid-Phase Synthesis

Immobilized oxadiazole-thiol on resin enables stepwise coupling, though this method remains experimental.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s polarity and biological activity.

Mechanistic Insight :

The fluorine atom on the phenyl ring enhances the electrophilicity of the sulfur atom, facilitating oxidation. Sulfoxide formation is stereoselective under mild conditions, while sulfones require stronger oxidants like mCPBA .

Nucleophilic Substitution

The oxadiazole ring’s electron-deficient nature enables nucleophilic attacks, particularly at the C-2 position.

Key Finding :

Substitution at the oxadiazole ring preserves the acetamide moiety, enabling structural diversification for drug discovery .

Reduction Reactions

Selective reduction of the oxadiazole ring or acetamide group is achievable under controlled conditions.

Note : Over-reduction of the oxadiazole ring leads to loss of aromaticity, impacting bioactivity .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Structural Impact :

Hydrolysis disrupts hydrogen-bonding interactions critical for receptor binding, necessitating controlled reaction conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the fluorophenyl ring.

Electronic Influence :

The fluorine atom directs electrophilic substitution to the meta-position, enabling regioselective modifications .

Biological Activity Modulation via Reactions

Derivatives generated through these reactions exhibit enhanced pharmacological profiles:

Scientific Research Applications

Anticancer Applications

The compound's structure incorporates the oxadiazole moiety, which has been recognized for its significant anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit potent activity against various cancer cell lines.

Case Studies and Findings

- A study demonstrated that oxadiazole derivatives possess selective cytotoxicity against breast cancer cells (MCF-7). The synthesized compounds showed promising results with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like Adriamycin .

- Another research highlighted the synthesis of new oxadiazole derivatives that were screened against multiple cancer types. One specific derivative exhibited high potency against leukemia cell lines with an IC50 value significantly lower than that of reference drugs .

Antimicrobial Activities

In addition to anticancer properties, N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has shown potential as an antimicrobial agent.

Research Insights

- Studies have indicated that oxadiazole derivatives can inhibit bacterial growth effectively. For instance, compounds containing the oxadiazole ring have been evaluated for their activity against Gram-positive and Gram-negative bacteria .

Mechanistic Insights

Understanding the mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent.

Mechanism-Based Approaches

- Recent reviews have summarized the mechanisms through which 1,3,4-oxadiazoles exert their effects. These include interference with cellular signaling pathways and induction of apoptosis in cancer cells .

Computational Studies and Structure-Activity Relationship (SAR)

Computational chemistry plays a vital role in understanding the structure-activity relationship of this compound.

Findings

- Computational modeling has been employed to predict the binding affinities and interactions of this compound with biological targets. Such studies provide insights into optimizing the structure for enhanced efficacy .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Effective against various cancer cell lines | Selective cytotoxicity with low IC50 values |

| Antimicrobial | Inhibitory effects on bacterial strains | Effective against both Gram-positive and Gram-negative bacteria |

| Mechanistic Study | Understanding biological activity mechanisms | Induction of apoptosis and disruption of signaling pathways |

| Computational Studies | Predicting interactions and optimizing structure | Enhanced understanding of SAR for drug development |

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

Oxadiazole vs. Thiadiazole Derivatives

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Core: 1,3,4-Thiadiazole (sulfur instead of oxygen in oxadiazole). Properties: Higher lipophilicity due to sulfur, with a melting point of 132–134°C and 74% yield . Implications: Thiadiazoles may exhibit altered binding to biological targets compared to oxadiazoles.

Oxadiazole Derivatives with Benzofuran Moieties

- 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d): Structure: Benzofuran-oxadiazole hybrid with a 4-fluorophenyl acetamide. Properties: Melting point 192–193°C, 63% yield. The bromine atom increases molecular weight (MW = 455.4) and may enhance π-π stacking .

Substituent Variations on the Aromatic Rings

Fluorophenyl Positional Isomerism

- N-(2,3-Dimethylcyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide (CAS 1009350-04-2): Structure: 2-Fluorophenyl substitution vs. 4-fluorophenyl in the target compound.

Chlorophenyl vs. Fluorophenyl Groups

- N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4d): Structure: Chlorophenyl acetamide with a phthalazinone-oxadiazole core. Properties: Melting point 206–208°C; chlorine’s electronegativity may increase metabolic stability compared to fluorine .

Acetamide Side Chain Modifications

Dimethylphenyl vs. Tolyl Groups

- 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (4c) :

Trifluoromethoxy Substitution

- 2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide :

- Structure : Trifluoromethoxy group increases electron-withdrawing effects.

- Properties : MW = 455.4; the CF3O group may improve blood-brain barrier penetration .

Biological Activity

N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following properties:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H19FN2O2S |

| Molecular Weight | 348.42 g/mol |

| CAS Number | 334497-46-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and microbial resistance. The oxadiazole moiety is known for its ability to inhibit key enzymes related to tumor growth and proliferation.

Key Mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation.

- Receptor Binding : It may interact with specific receptors that modulate apoptosis and cell cycle progression.

Anticancer Activity

Recent studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:

- A study demonstrated that compounds containing the oxadiazole scaffold showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Research has shown that similar oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR studies:

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances the compound's lipophilicity and bioavailability.

- Dimethyl Substitution : The dimethyl substitution on the phenyl ring has been linked to increased cytotoxicity against cancer cells.

Case Studies

- Anticancer Efficacy Study : A recent investigation into a series of oxadiazole derivatives found that those with a similar structure to this compound exhibited promising results in inducing apoptosis in cancer cell lines through caspase activation pathways .

- Antimicrobial Screening : A comparative study on various oxadiazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The study utilized the disc diffusion method to assess antimicrobial activity .

Q & A

Advanced Research Question

- Co-solvent Systems : Use DMSO-PEG 400 mixtures (1:4 v/v) to enhance aqueous solubility while minimizing cytotoxicity .

- Prodrug Modification : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide nitrogen, as demonstrated in related N-substituted analogs .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life by 2–3× in rodent models .

How does the electronic nature of substituents impact the compound’s pharmacological activity?

Advanced Research Question

- Fluorophenyl Group : The electron-withdrawing fluorine enhances oxadiazole ring stability and influences binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .

- Methyl Groups on Phenyl Ring : Steric effects from 2,3-dimethyl substitution reduce rotational freedom, potentially improving selectivity for target receptors (e.g., reduced off-target binding in kinase assays) .

What computational methods predict binding modes of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase (e.g., hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355) .

- MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes, with RMSD values <2.0 Å indicating robust binding .

How can researchers mitigate degradation during long-term storage?

Advanced Research Question

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the thioether bond .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition when stored in amber glass vials .

What are the key challenges in scaling up synthesis for preclinical trials?

Advanced Research Question

- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethyl acetate/hexane) or centrifugal partition chromatography .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of oxadiazole to acetamide precursor) to minimize dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.